molecular formula C18H14O2 B11742371 1-(10-Acetylphenanthren-9-yl)ethan-1-one

1-(10-Acetylphenanthren-9-yl)ethan-1-one

Cat. No.: B11742371
M. Wt: 262.3 g/mol
InChI Key: XGCFMOHGSRJWJU-UHFFFAOYSA-N
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Description

1-(10-Acetylphenanthren-9-yl)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with acetyl groups at positions 9 and 10. While the exact isomer described in the provided evidence corresponds to 9-Acetylphenanthrene (CAS 2039-77-2), which has a molecular formula of C₁₆H₁₂O, a molar mass of 220.27 g/mol, and a melting point of 73–74°C . The compound is structurally characterized by a ketone group attached to the phenanthrene ring system, influencing its electronic and steric properties. Its IUPAC name is methyl 9-phenanthryl ketone, and it is utilized in organic synthesis and materials science due to its aromatic rigidity and reactivity .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-(10-acetylphenanthren-9-yl)ethanone

InChI

InChI=1S/C18H14O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12(2)20/h3-10H,1-2H3

InChI Key

XGCFMOHGSRJWJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(10-Acetylphenanthren-9-yl)ethan-1-one can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Comparison with Similar Compounds

Table 1: Comparison of Acetyl-Substituted Phenanthrene Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
9-Acetylphenanthrene C₁₆H₁₂O 220.27 73–74 Rigid phenanthrene core; used in organic synthesis
10-(2-Ethoxy-1,3-thiazol-5-yl)-10-hydroxyphenanthren-9(10H)-one C₁₉H₁₅NO₂S 337.39 Not reported Thiazole-functionalized; potential bioactivity
1-(9-Bromophenanthren-3-yl)ethanone C₁₅H₁₁BrO 287.15 Not reported Bromine substituent enhances reactivity for cross-coupling

Key Differences :

  • Substituent Effects : The introduction of heterocycles (e.g., thiazole in ) or halogens (e.g., bromine in ) alters electronic properties and reactivity. Thiazole derivatives may exhibit enhanced biochemical activity, while brominated analogs are pivotal in Suzuki-Miyaura couplings.
  • Positional Isomerism : While 9-Acetylphenanthrene (evidence) has the acetyl group at position 9, hypothetical 10-substituted isomers would exhibit distinct steric hindrance and conjugation patterns, affecting solubility and intermolecular interactions.

Functional Group Variations: Ethanone Derivatives

Table 2: Comparison of Ethanone-Based Compounds with Diverse Substituents

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one C₁₁H₁₂O₂S 224.27 137.3–138.5 Sulfur-containing; Ru-catalyzed synthesis
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 163.22 Not reported Tertiary amine group; pharmaceutical applications
1-(Perfluorophenyl)-2-(thiophen-2-yl)ethan-1-one C₁₂H₅F₅OS 292.22 Not reported Fluorinated; enhanced thermal stability

Key Differences :

  • Electronic Effects : Sulfur-containing groups (e.g., sulfonyl in ) increase polarity and hydrogen-bonding capacity, whereas fluorine substituents (e.g., in ) improve lipid solubility and metabolic stability.
  • Biological Relevance: The dimethylamino group in facilitates interactions with biological targets, making it a key intermediate in drug discovery.

Backbone Variations: Fluorene and Anthracene Analogs

Table 3: Comparison with Fluorene and Anthracene Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one C₁₅H₁₀Cl₂O 289.15 Not reported Chlorinated fluorene; tunable optoelectronic properties
(E)-3-(Anthracen-9-yl)-1-phenylprop-2-en-1-one C₂₃H₁₆O 308.37 Not reported Extended conjugation; photoluminescent applications

Key Differences :

  • Structural Rigidity : Anthracene derivatives (e.g., ) exhibit extended π-conjugation, favoring applications in organic electronics. Fluorene analogs (e.g., ) offer planar frameworks for functionalization in material science.
  • Substituent Impact : Chlorine atoms in fluorene derivatives enhance electron-withdrawing effects, while anthracene-based compounds prioritize charge transport in semiconductors.

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